Lanthanum selenide

Descripción general

Descripción

Lanthanum selenide is a chemical compound composed of lanthanum and selenium. It is known for its unique properties and potential applications in various fields, including materials science and electronics. This compound is typically represented by the formula LaSe, indicating a one-to-one ratio of lanthanum to selenium atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lanthanum selenide can be synthesized through several methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of lanthanum metal with selenium at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{2 La (s) + 3 Se (s) → 2 LaSe (s)} ]

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The reactants, lanthanum metal and selenium, are mixed in stoichiometric amounts and heated in a sealed container to prevent contamination. The reaction is usually conducted at temperatures ranging from 800°C to 1000°C.

Análisis De Reacciones Químicas

Types of Reactions: Lanthanum selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation: this compound can be oxidized to form lanthanum oxide and selenium dioxide: [ \text{2 LaSe (s) + 3 O}_2 \text{(g) → 2 La}_2 \text{O}_3 \text{(s) + 2 SeO}_2 \text{(g)} ]

-

Reduction: this compound can be reduced by hydrogen gas to form lanthanum metal and hydrogen selenide: [ \text{LaSe (s) + H}_2 \text{(g) → La (s) + H}_2 \text{Se (g)} ]

-

Substitution: this compound can undergo substitution reactions with halogens to form lanthanum halides and selenium: [ \text{LaSe (s) + Cl}_2 \text{(g) → LaCl}_3 \text{(s) + Se (s)} ]

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions are typically carried out at elevated temperatures to ensure complete conversion of the reactants.

Major Products Formed: The major products formed from these reactions include lanthanum oxide, selenium dioxide, lanthanum metal, hydrogen selenide, lanthanum halides, and elemental selenium.

Aplicaciones Científicas De Investigación

Superconductivity Research

Overview : Lanthanum selenide is recognized as an excellent material for studying superconductivity due to its tunable electronic properties. Research has shown that the superconducting transition temperature can be influenced by varying the electron concentration within the compound.

Key Findings :

- The superconducting transition temperature varies between 1 K and 10 K depending on the electron concentration, which can be adjusted through doping or other modifications .

- Measurements such as Hall-effect, specific heat, and crystallographic studies support the model of this compound behaving as a free-electron-like metal .

Case Study : A notable study published in Physical Review detailed the correlation between electron concentration and superconductivity in this compound, providing a comprehensive understanding of its superconducting properties .

Energy Storage

Overview : this compound has shown potential applications in energy storage systems, particularly in sodium-ion batteries. Its unique properties may enhance battery performance by improving charge capacity and cycling stability.

Key Properties :

- Exhibits favorable electrochemical characteristics that can be harnessed for energy storage applications.

- Research indicates that this compound can facilitate better ion transport within battery systems.

Research Application : Investigations into the use of this compound in sodium-ion batteries have demonstrated improved performance metrics compared to traditional materials, making it a promising candidate for future energy storage solutions.

Materials Science

Overview : In materials science, this compound is utilized for its semiconductor properties and potential integration into advanced electronic devices.

Notable Applications :

- Thin Films : this compound thin films have been developed using techniques such as spray pyrolysis. These films exhibit enhanced structural and optical properties, making them suitable for applications in optoelectronics and photodetectors .

- Doping Studies : Research on doping this compound with various elements has revealed significant alterations in its conductivity and magnetic properties, which are crucial for developing tailored materials for specific technological applications.

Comparative Analysis of Related Compounds

| Compound | Formula | Notable Properties | Applications |

|---|---|---|---|

| This compound | LaSe | Superconductivity, semiconductor behavior | Energy storage, electronics |

| Lanthanum Sulfide | LaS | Exhibits semiconductor behavior | Electronics |

| Cerium Selenide | CeSe | Interesting optical properties | Optoelectronics |

| Yttrium Selenide | YSe | Strong magnetic properties | Magnetic materials |

| Barium Selenide | BaSe | Used in photodetectors and semiconductors | Photodetectors |

Mecanismo De Acción

The mechanism of action of lanthanum selenide involves its interaction with various molecular targets and pathways. In electronic applications, this compound interacts with electrons to facilitate the flow of electrical current. In catalytic applications, this compound interacts with reactant molecules to lower the activation energy of the reaction and increase the reaction rate.

Comparación Con Compuestos Similares

Lanthanum selenide can be compared with other similar compounds, such as lanthanum sulfide and lanthanum telluride.

-

Lanthanum Sulfide (LaS): Lanthanum sulfide has similar electronic properties to this compound but is less stable at high temperatures. It is used in similar applications, including electronics and catalysis.

-

Lanthanum Telluride (LaTe): Lanthanum telluride has higher electrical conductivity than this compound but is more reactive. It is used in applications requiring high electrical conductivity, such as superconductors.

This compound is unique in its combination of stability, electrical conductivity, and catalytic activity, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Lanthanum selenide (LaSe) is a binary compound formed from lanthanum and selenium, primarily recognized for its physical properties, particularly in the fields of superconductivity and materials science. Despite its notable applications in these areas, research into its biological activity remains limited. This article explores the current understanding of this compound's biological interactions, synthesizing findings from various studies.

This compound typically crystallizes in a face-centered cubic structure, akin to that of sodium chloride, where each lanthanum cation is surrounded by six selenium anions. This arrangement contributes to its unique electrical and magnetic properties, making it a subject of interest in advanced material applications such as superconductivity .

Biological Activity Overview

Research indicates that this compound does not exhibit significant biological activity or function. Its relevance primarily lies in its physical characteristics rather than any direct biological interactions. Current investigations have focused on its electrical and superconductive properties rather than its potential effects on biological systems.

Toxicological Considerations

While this compound itself is not known for specific biological activities, it is essential to consider the broader context of rare earth elements (REEs), including lanthanides like lanthanum. Chronic exposure to REEs has been associated with various health concerns, including accumulation in vital organs such as the liver and brain, which can lead to alterations in organ function and histopathology . Although direct toxicity from this compound has not been extensively documented, understanding the behavior of lanthanides in biological systems is crucial for assessing safety.

Case Studies and Research Findings

- Synthesis and Characterization : Recent studies have focused on the synthesis of lanthanum-based compounds, including this compound. For instance, the co-precipitation method has been utilized to create nanostructures that incorporate lanthanum with other materials like cobalt selenide. These studies often report enhanced catalytic properties and antibacterial potential due to the incorporation of lanthanum .

- Antibacterial Properties : A study investigating lanthanum-doped cobalt selenide nanostructures found significant bactericidal behavior against Staphylococcus aureus. The results indicated that the incorporation of lanthanum improved the surface area and active sites for catalytic degradation, suggesting a potential indirect role of lanthanum compounds in antimicrobial applications .

- Superconductivity Research : Research into the superconducting properties of this compound crystals has shown that variations in electron concentration can significantly affect their superconducting behavior. This characteristic is crucial for applications in quantum computing and other advanced technologies .

Data Table: Summary of Biological Activity Research

Propiedades

IUPAC Name |

lanthanum(3+);selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSQCCUNFWHTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

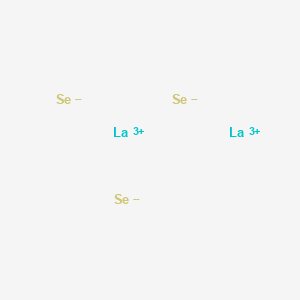

[Se-2].[Se-2].[Se-2].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923321 | |

| Record name | Lanthanum selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-51-5 | |

| Record name | Lanthanum selenide (La2Se3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum selenide (La2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.